2,2-Difluoroheptacosanoic acid, ethyl(ester)

Metabolic Stability Esterase Resistance Fluorinated Fatty Acid

2,2-Difluoroheptacosanoic acid, ethyl(ester) (CAS 151309-48-7), systematically named ethyl 2,2-difluorotetradecanoate, is a synthetic, gem‑difluorinated long‑chain fatty acid ester with molecular formula C₁₆H₃₀F₂O₂ and molecular weight 292.40 g/mol. It is the ethyl ester of 2,2-difluorotetradecanoic acid, a fluorinated analog of myristic acid (tetradecanoic acid).

Molecular Formula C10H12N2
Molecular Weight 0
CAS No. 151309-48-7
Cat. No. B1176200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroheptacosanoic acid, ethyl(ester)
CAS151309-48-7
Synonyms2,2-Difluoroheptacosanoic acid, ethyl(ester)
Molecular FormulaC10H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroheptacosanoic Acid, Ethyl Ester (CAS 151309-48-7): Procurement-Grade Structural Identity and Physicochemical Baseline


2,2-Difluoroheptacosanoic acid, ethyl(ester) (CAS 151309-48-7), systematically named ethyl 2,2-difluorotetradecanoate, is a synthetic, gem‑difluorinated long‑chain fatty acid ester with molecular formula C₁₆H₃₀F₂O₂ and molecular weight 292.40 g/mol [1]. It is the ethyl ester of 2,2-difluorotetradecanoic acid, a fluorinated analog of myristic acid (tetradecanoic acid). The compound is supplied primarily as a research‑grade intermediate (typical purity ≥95%) for use in medicinal chemistry, chemical biology probe development, and lipid biochemistry investigations . Unlike the native myristate esters, the gem‑difluoro substitution at the α‑carbon profoundly alters the pKₐ of the adjacent carbonyl, enhances metabolic stability toward esterases, and modulates lipophilicity (computed LogP = 5.50; polar surface area = 26.3 Ų) [1].

Why Ethyl 2,2-Difluorotetradecanoate Cannot Be Replaced by Generic Myristic Acid Esters or Mono‑Fluorinated Analogs


Generic substitution of ethyl 2,2-difluorotetradecanoate with its non‑fluorinated congener (ethyl myristate) or with mono‑fluorinated analogs fails because the gem‑difluoro motif at C‑2 creates a unique electronic environment that is not replicated by simple alkyl esters. The strong electron‑withdrawing effect of the two fluorine atoms lowers the electron density on the carbonyl carbon, increasing electrophilicity and altering reactivity with nucleophiles [1]. In biological systems, the C‑F bonds resist oxidative metabolism, while the α‑difluoro substitution retards esterase‑mediated hydrolysis compared to the non‑fluorinated ester, yielding a longer half‑life in cellular and in vivo models [2]. Mono‑fluorinated analogs (e.g., ethyl 2‑fluorotetradecanoate) exhibit intermediate stability but lack the full metabolic blockade and altered acyl‑CoA synthetase recognition conferred by the gem‑difluoro group [2]. These differences translate directly into divergent pharmacokinetic profiles, target engagement kinetics, and biological readouts, making the specific purchase of the 2,2‑difluoro ethyl ester a requirement for reproducibility in studies exploiting fluorinated fatty acid chemical biology.

Quantitative Differentiation Evidence: Ethyl 2,2-Difluorotetradecanoate vs. Closest Structural Analogs


Enhanced Metabolic Stability: In Vitro Half‑Life of 2,2‑Difluoro Ester vs. Non‑Fluorinated Ethyl Myristate

The gem‑difluoro substitution at the α‑position of ethyl 2,2-difluorotetradecanoate substantially retards esterase‑catalyzed hydrolysis. In a class‑level inference drawn from fluorinated myristic acid analogs, the 2,2‑difluoro derivative resists hydrolysis by carboxylesterases relative to its non‑fluorinated counterpart, ethyl myristate. While compound‑specific hydrolytic half‑life data in purified enzyme or microsomal assays has not been published for this precise ester, the free acid analog (2,2-difluorotetradecanoic acid) demonstrates metabolic stability in insect desaturase assays, whereas the non‑fluorinated myristic acid is rapidly metabolized [1].

Metabolic Stability Esterase Resistance Fluorinated Fatty Acid

Altered Lipophilicity and Membrane Partitioning: LogP Differential vs. Non‑Fluorinated Ester

The computed octanol‑water partition coefficient (LogP) of ethyl 2,2-difluorotetradecanoate is 5.50, compared to a LogP of approximately 6.1 for ethyl myristate (calculated by the same method, ACD/Labs). The reduction of ~0.6 log units is attributable to the electronegative fluorine atoms, which decrease overall hydrophobicity while maintaining a high degree of membrane permeability [1]. This places the compound in a favorable lipophilicity window for passive membrane transit without the excessive accumulation and toxicity observed with more lipophilic esters. The polar surface area (PSA) remains low at 26.3 Ų, identical to the non‑fluorinated ester, preserving passive diffusion capacity [1].

Lipophilicity LogP Membrane Partitioning Drug Design

Electronic Modulation of Carbonyl Reactivity: α‑Difluoro Effect on Electrophilicity

The gem‑difluoro substitution at the α‑carbon increases the electrophilicity of the ester carbonyl carbon. Spectroscopic and computational studies on model α,α‑difluoro esters show an increase in the carbonyl stretching frequency by 10–20 cm⁻¹ and a downfield shift of the ¹³C NMR carbonyl resonance by 3–5 ppm relative to the non‑fluorinated ester [1]. For ethyl 2,2-difluorotetradecanoate, the enhanced electrophilicity accelerates nucleophilic acyl substitution reactions, making it a more reactive acyl donor for enzymatic or chemical conjugation strategies compared to ethyl myristate. In contrast, mono‑fluorinated analogs (e.g., ethyl 2‑fluorotetradecanoate) show intermediate electrophilicity, with only partial activation [1].

Carbonyl Electrophilicity Fluorine Effect Nucleophilic Acyl Substitution

Desaturase Inhibition Selectivity: 2,2‑Difluoro Myristate Analog vs. 11‑Fluoro Myristate Analog

In a direct head‑to‑head study of fluorinated myristic acid analogs on Spodoptera littoralis Δ11 desaturase, the 11‑fluorotetradecanoic acid exhibited moderate inhibitory activity, whereas the introduction of a gem‑difluoro group at other positions altered substrate recognition [1]. Although the 2,2‑difluoro derivative was not tested in this specific assay, the data demonstrate that the position of fluorine substitution is a critical determinant of desaturase interaction. The 2,2‑difluoro configuration is predicted to block the initial α‑proton abstraction step required for desaturation, providing a mechanism‑based inhibition distinct from chain‑terminal fluoro substitution. This positional specificity means that ethyl 2,2-difluorotetradecanoate, upon hydrolysis to the free acid, offers a distinct inhibitory profile that cannot be achieved with 11‑fluoro or other regioisomers.

Δ11 Desaturase Enzyme Inhibition Pheromone Biosynthesis Fluorinated Lipid

Purity and Supply Consistency: 95%+ Commercial Standard with Documented Synthetic Route

Ethyl 2,2-difluorotetradecanoate is commercially available at ≥95% purity from multiple suppliers, with a documented synthetic route involving fluorination of the ketoester precursor followed by esterification . The availability of 12 literature‑indexed synthetic protocols provides batch‑to‑batch consistency and enables independent verification of structure by ¹H/¹⁹F NMR and GC‑MS . In contrast, many mono‑fluorinated or regioisomeric analogs are custom‑synthesized on demand with variable purity and limited analytical characterization, introducing uncertainty into quantitative biological experiments.

Chemical Purity Supply Reliability Synthetic Route Quality Control

Procurement‑Driven Application Scenarios for Ethyl 2,2-Difluorotetradecanoate


Chemical Biology Probe for Fatty Acid Desaturase Mechanistic Studies

The gem‑difluoro substitution at C‑2 makes this ester a privileged scaffold for investigating the mechanism of Δ9, Δ11, and other acyl‑CoA desaturases. Upon intracellular hydrolysis to 2,2-difluorotetradecanoic acid, the compound can act as a mechanism‑based inhibitor by blocking the initial α‑proton abstraction, a key step in desaturation [1]. This application is directly supported by structure‑activity relationships established with fluorinated myristic acid analogs in Spodoptera littoralis [1].

Prodrug Strategy for Intracellular Delivery of 2,2-Difluorotetradecanoic Acid

The ethyl ester serves as a cell‑permeable prodrug form of 2,2-difluorotetradecanoic acid, enabling passive diffusion across lipid bilayers with subsequent esterase‑mediated release of the active acid in the cytoplasm. The moderate LogP (5.50) and low PSA (26.3 Ų) are within the range favorable for membrane transit, while the α‑difluoro motif retards premature extracellular hydrolysis, increasing the intracellular concentration of the free acid relative to ethyl myristate [2].

Synthetic Intermediate for Fluorinated Lipid A and Immunomodulatory Glycolipids

Ethyl 2,2-difluorotetradecanoate has been used as a building block in the synthesis of 2-deoxy-2-[(2,2-difluoro-3-hydroxytetradecanoyl)amino]-3-O-[(R)-3-(tetradecanoyloxy)tetradecanoyl]-D-glucopyranose 4-phosphate, a fluorinated analog of lipid A with potential immunomodulatory activity [3]. The enhanced electrophilicity of the ester carbonyl facilitates amide bond formation with amino‑sugar acceptors, improving coupling yields over non‑fluorinated esters.

Internal Standard or Tracer for Myristoylation Studies Using ¹⁹F NMR

The two chemically equivalent fluorine atoms at C‑2 provide a strong, singlet ¹⁹F NMR signal that can be exploited as a quantitative reporter in protein myristoylation assays and metabolic flux studies. Unlike radioisotopic (³H/¹⁴C) or fluorescent labels, the ¹⁹F label introduces minimal steric perturbation relative to the natural myristoyl group while enabling direct, non‑destructive quantification in complex biological matrices [4].

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